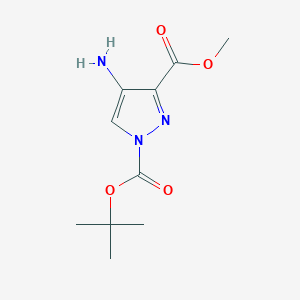

1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-aminopyrazole-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(15)13-5-6(11)7(12-13)8(14)16-4/h5H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREJJSGJYLCPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C(=N1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738249 | |

| Record name | 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923283-63-0 | |

| Record name | 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate typically involves the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazole ringThe reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Applications in Organic Synthesis

1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Formation of Pyrazole Derivatives : It can be utilized as a starting material for synthesizing pyrazole derivatives that exhibit biological activity.

- Synthesis of Heterocyclic Compounds : The compound is involved in the formation of complex heterocyclic structures, which are significant in pharmaceutical research.

Medicinal Chemistry Applications

Research has indicated that this compound possesses potential pharmacological properties. Some notable applications include:

- Antitumor Activity : Studies have demonstrated that derivatives of pyrazole compounds exhibit antitumor properties. The ability of 1-tert-butyl 3-methyl 4-amino-1H-pyrazole derivatives to inhibit cancer cell proliferation has been explored in various studies.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of synthesized pyrazole derivatives, including those derived from this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further development .

The compound has been studied for its biological activities beyond antitumor effects:

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, making them candidates for developing anti-inflammatory drugs.

Case Study: Anti-inflammatory Effects

In a controlled study, researchers evaluated the anti-inflammatory effects of pyrazole derivatives derived from this compound. Results indicated a marked reduction in inflammatory markers in treated animal models compared to controls .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation .

- Purity : Available at ≥98% purity for research and industrial applications .

- Synthetic Relevance: The tert-butyl (Boc) and methyl ester groups are common protective moieties, facilitating stability during synthetic workflows.

Comparison with Similar Compounds

The structural and functional uniqueness of 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate is best understood through comparison with analogous compounds. Below is a detailed analysis categorized by structural variations:

Positional Isomers and Ester Group Variations

1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate (CAS: 405103-00-6)

- Similarity Score : 0.96

- Molecular Formula : C₁₁H₁₆N₂O₄

- Key Differences: Ethyl ester at the 4-position instead of methyl at the 3-position. The altered ester group and substitution pattern reduce hydrogen-bonding capacity compared to the amino-substituted target compound.

- Applications : Likely used as a synthetic intermediate, though specific biological applications are less documented .

1-tert-Butyl 3-ethyl 4-amino-1H-pyrrole-1,3-dicarboxylate (CAS: 1303974-40-4)

- Molecular Formula : C₁₃H₂₀N₂O₄

- Key Differences : Pyrrole core instead of pyrazole and ethyl ester at the 3-position. The pyrrole ring lacks the aromatic nitrogen atoms present in pyrazole, reducing resonance stabilization and altering reactivity .

Heterocycle Variations

1-tert-Butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1,6-dicarboxylate (CAS: 1200497-67-1)

- Molecular Formula : C₁₂H₁₆N₂O₄

- Key Differences: Incorporates a fused imidazo-pyrazole ring system. Applications include specialized catalysis or ligand design .

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 161491-24-3)

- Molecular Formula: C₁₂H₁₉NO₅

- Key Differences : Replaces pyrazole with a piperidine ring containing a ketone group. The oxo group introduces polarity, improving solubility in polar solvents but reducing stability under basic conditions .

Functional Group Modifications

1-tert-Butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate (CAS: 2219369-29-4)

- Molecular Formula: C₁₂H₁₉NO₅

- Key Differences: A formyl group replaces the 4-amino substituent. The aldehyde functionality increases electrophilicity, making it reactive in nucleophilic additions or cross-coupling reactions .

5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate (CAS: N/A)

- Key Differences : Features a bicyclic pyrrolo-pyrazole system with tetrahydropyran-like saturation. This structural rigidity may enhance binding specificity in enzyme inhibition .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Hydrogen Bonding: The 4-amino group in the target compound facilitates robust hydrogen-bonding networks, critical for crystal engineering and supramolecular assembly . Compounds lacking this group (e.g., 405103-00-6) exhibit weaker intermolecular interactions.

- Reactivity : Electrophilic substituents (e.g., formyl in 2219369-29-4) broaden synthetic utility, while Boc-protected analogs (e.g., 161491-24-3) prioritize stability over reactivity .

- Biological Activity : The pyrazole core in the target compound is advantageous for kinase inhibition, whereas bicyclic systems (e.g., 1200497-67-1) may target allosteric binding sites .

Biological Activity

1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate (CAS No. 923283-63-0) is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on various research findings and studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a pyrazole ring with tert-butyl and methyl substituents, which may influence its biological activity.

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 1-tert-butyl 3-methyl 4-amino-1H-pyrazole have shown activity against various viral infections:

- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral enzymes.

- Case Study : A study highlighted that certain pyrazole derivatives demonstrated effective inhibition against the tobacco mosaic virus (TMV), suggesting that similar mechanisms may be applicable to 1-tert-butyl 3-methyl 4-amino-1H-pyrazole .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects. The introduction of specific functional groups can enhance this activity:

- Research Findings : In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Anticancer Potential

The anticancer potential of pyrazole derivatives is another area of active research:

- Inhibition Studies : Some derivatives have been found to inhibit specific kinases involved in cancer progression. For instance, compounds containing pyrazole rings have been studied for their ability to inhibit c-Met protein kinase, which is implicated in various cancers .

Data Summary Table

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in viral replication and inflammatory pathways.

- Cellular Interaction : Its structure allows for potential interactions with cellular receptors or proteins involved in signaling pathways.

Q & A

Q. What synthetic routes are commonly employed for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step reactions involving tert-butyl and methyl ester protecting groups to ensure regioselective functionalization of the pyrazole ring. For example, tert-butyl carbamate (Boc) and methyl ester groups are introduced through condensation reactions with sulfinyl aldimines or azetidine intermediates . Optimization strategies include controlling reaction temperature (e.g., 0–25°C for imine formation) and using anhydrous conditions under inert gas (N₂ or Ar) to prevent hydrolysis of the ester groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly for distinguishing tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z for C₁₀H₁₅N₃O₄: 241.24 g/mol) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures and hydrogen-bonding networks .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis of the labile tert-butyl and methyl ester groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Discrepancies often arise from unaccounted intermolecular interactions (e.g., hydrogen bonds or π-stacking). Use graph set analysis (as per Etter’s formalism) to map hydrogen-bonding patterns in the crystal lattice . Refinement via SHELXL with high-resolution data (≤1.0 Å) improves accuracy in modeling thermal motion and disorder .

Q. What strategies mitigate competing reaction pathways during functionalization of the pyrazole ring?

Regioselectivity is controlled through steric and electronic effects. For example:

Q. How do hydrogen-bonding networks influence the compound’s physicochemical properties?

Hydrogen bonds (e.g., N–H⋯O=C interactions between the amino group and ester carbonyls) dictate crystal packing density and solubility. These interactions can be quantified using topological polar surface area (TPSA) calculations (~90 Ų for this compound) .

Q. What downstream derivatives are synthetically accessible, and what are their applications?

The compound serves as a precursor for:

Q. In multi-step syntheses, how are competing nucleophilic sites on the pyrazole ring selectively addressed?

Sequential protection/deprotection is critical. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.